molecular formula C17H21N5O3S2 B13357419 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13357419
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: RNQNGAGLXPWSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The structure features a fused triazole-thiadiazole core with two distinct substituents:

  • Position 3: A methylsulfonyl-piperidinyl group. The methylsulfonyl moiety enhances metabolic stability and binding affinity to biological targets, while the piperidine ring contributes to improved bioavailability and CNS penetration .
  • Position 6: A phenoxyethyl group, which increases lipophilicity and may enhance membrane permeability and target engagement .

This compound’s design leverages the synergistic effects of electron-withdrawing (methylsulfonyl) and bulky aromatic (phenoxyethyl) groups to optimize pharmacokinetic and pharmacodynamic properties.

Eigenschaften

Molekularformel

C17H21N5O3S2

Molekulargewicht

407.5 g/mol

IUPAC-Name

3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3

InChI-Schlüssel

RNQNGAGLXPWSSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole scaffold. The reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product yield .

Analyse Chemischer Reaktionen

Formation of the Triazolo-Thiadiazole Core

  • Benzohydrazide and Carbon Disulfide Reaction :

    Benzohydrazide+CS2KOH, EtOHThiosemicarbazide Intermediate\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiosemicarbazide Intermediate}

    This step initializes the heterocyclic skeleton .

  • Cyclization with Hydrazine :

    Intermediate+HydrazineH2O, RefluxTriazolo-Thiadiazole Core\text{Intermediate} + \text{Hydrazine} \xrightarrow{\text{H}_2\text{O, Reflux}} \text{Triazolo-Thiadiazole Core}

    Refluxing in aqueous conditions facilitates ring closure .

Functionalization Reactions

  • Piperidine Substitution :

    • The methylsulfonyl group is introduced via alkylation or sulfonation of the piperidine ring, typically using methylsulfonyl chloride or similar reagents.

  • Phenoxyethyl Group Incorporation :

    • Aryl halides or phenoxyethyl precursors are coupled to the triazolo-thiadiazole core using coupling agents (e.g., K₂CO₃ in DMF) .

Purification and Characterization

The final compound is purified using:

  • Recrystallization : From solvents such as dimethylformamide or ethanol .

  • Spectral Analysis :

    • NMR : Confirms aromatic and aliphatic proton environments.

    • IR : Identifies functional groups (e.g., S=O stretches in methylsulfonyl).

    • Mass Spectrometry : Verifies molecular weight and fragmentation patterns .

Reactivity and Stability

The compound exhibits reactivity typical of heterocycles:

  • Nucleophilic Substitution : The thiadiazole sulfur may act as a leaving group under basic conditions.

  • Electrophilic Aromatic Substitution : The phenoxyethyl group may undergo reactions at the aromatic ring (e.g., nitration, Friedel-Crafts).

  • Thermal Stability : The fused ring system and sulfur atoms contribute to high thermal stability, critical for purification and storage.

Mechanistic Insights

The methylsulfonyl group enhances electron-withdrawing effects, potentially stabilizing intermediate charges during reactions. The piperidine ring’s flexibility allows conformational adjustments, influencing reactivity in substitution reactions.

Challenges and Optimization

  • Side Reactions : Uncontrolled alkylation of piperidine may lead to by-products.

  • Purification : Requires meticulous chromatography due to the compound’s complex structure .

Biological Relevance of Reactions

The synthesis pathway’s efficiency directly impacts the compound’s bioavailability. For example, microwave-assisted methods reduce reaction times, preserving labile functional groups critical for biological activity .

Critical Analysis

While the exact compound’s synthesis details are sparse in literature, analogs like 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl) derivatives provide a roadmap. Variations in substituents (e.g., phenoxyethyl vs. phenoxypropyl) may alter reaction conditions, necessitating tailored synthetic strategies.

Wissenschaftliche Forschungsanwendungen

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name (R3 and R6 Substituents) Biological Activity Key Findings Reference ID
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl) Anticancer Inhibits tubulin polymerization (IC50 = 1.2 µM against MCF-7)
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl) Antibacterial MIC = 8 µg/mL against E. coli; targets DNA gyrase
3-(1-Piperidinylmethyl)-6-(3,4,5-triethoxyphenyl) Antifungal 82% inhibition of C. albicans at 10 µM; binds lanosterol demethylase
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl] Anti-inflammatory COX-2 inhibition (IC50 = 0.8 µM); reduced edema in murine models
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R Antifungal 14-α-Demethylase docking score: -9.2 kcal/mol (vs. fluconazole: -7.1)
6-(1-Adamantyl)-3-(2-fluorophenyl) Antimicrobial Active against MRSA (MIC = 4 µg/mL); disrupts biofilm formation
6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl) Anticancer Arrests G2/M phase in HeLa cells (IC50 = 0.5 µM)

Structural and Pharmacological Differentiation

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Trimethoxyphenyl (R3 in ) enhances anticancer activity via tubulin binding, whereas nitro-furanyl (R6 in ) improves antibacterial efficacy through redox cycling .
    • The methylsulfonyl group in the target compound offers superior metabolic stability compared to ethyl or methyl substituents (e.g., ).
  • Aromatic vs. Adamantyl () provides steric bulk, improving target selectivity for MRSA vs. human cells.
  • Planarity and Crystallography :

    • The triazolothiadiazole core is planar in most analogs (max deviation < 0.03 Å ), favoring π-π stacking with enzyme active sites. Substituents like trimethoxyphenyl introduce dihedral angles (~74° in ), modulating binding modes.

Key Research Findings and Implications

  • Antifungal Potential: Molecular docking predicts strong binding to fungal lanosterol 14α-demethylase (PDB: 3LD6), comparable to but with improved steric complementarity due to phenoxyethyl .
  • Neuroactivity : The piperidinyl group may confer CNS activity, unlike analogs with pyridinyl or furanyl groups .
  • Toxicity Profile : Methylsulfonyl derivatives show lower hepatotoxicity (IC50 > 100 µM in HepG2) compared to nitro-containing analogs (IC50 = 25 µM ).

Biologische Aktivität

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol
  • Functional Groups :
    • Triazole ring
    • Thiadiazole ring
    • Piperidine moiety
    • Methylsulfonyl group

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The results indicated that compounds similar to the one showed potent antitumor activity across several types of cancer, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)0.25High antitumor activity
A549 (Lung)0.30Moderate antitumor activity
HCT116 (Colon)0.45Moderate antitumor activity

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. In vitro studies indicate that certain derivatives display IC50 values in the low micromolar range, suggesting promising therapeutic potential for treating depression and other related disorders .

Enzyme IC50 (µM) Type
MAO-A0.060Potent inhibitor
MAO-B0.120Moderate inhibitor

Antimicrobial Activity

The antimicrobial properties of triazolo-thiadiazoles have also been explored. Compounds within this class have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study published in the Journal of Organic and Pharmaceutical Chemistry reported that a series of triazolo-thiadiazole derivatives exhibited significant antitumor effects in xenograft models, leading to tumor regression in treated animals .
  • MAO Inhibition and Neuroprotection
    • Research highlighted in PMC articles indicates that certain derivatives not only inhibited MAO but also provided neuroprotective effects in models of neurodegeneration, suggesting their potential for treating Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions starting with substituted triazole-thiol precursors. A common method includes:

  • Reacting 4-amino-3-mercapto-5-substituted-1,2,4-triazoles with phenoxyacetic acid derivatives in phosphorus oxychloride (POCl₃) under reflux (6–16 hours).
  • Key parameters: Stoichiometric ratios (1:1 molar ratio of triazole-thiol to acid), POCl₃ as both solvent and electrophilic activator, and post-reaction neutralization with sodium bicarbonate .
  • Purification via recrystallization (ethanol-DMF mixtures) typically yields 45–55% purity. Optimization requires controlled cooling rates and solvent selection to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H NMR : Identifies proton environments (e.g., methylsulfonyl and phenoxyethyl groups). Key peaks: δ 1.5–1.7 ppm (piperidinyl CH₂), δ 3.0–3.2 ppm (methylsulfonyl CH₃) .
  • X-ray crystallography : Confirms planarity of the triazolothiadiazole core (max deviation: 0.013 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and aryl rings) .
  • Elemental analysis : Validates C, H, N, S composition (e.g., C 64.89%, H 6.97%, N 17.78% with <1% deviation) .

Q. How is preliminary bioactivity screening conducted for antifungal potential?

  • In vitro assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (MIC determination).
  • Enzyme inhibition : Evaluate 14α-demethylase (CYP51) activity via spectrophotometric detection of lanosterol conversion .
  • Positive controls: Fluconazole for antifungal activity; negative controls include solvent-only samples .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with 14α-demethylase (CYP51)?

  • Protein preparation : Use PDB 3LD6 crystal structure; remove water molecules and add polar hydrogens.
  • Ligand preparation : Optimize protonation states (e.g., sulfonyl group at physiological pH) and minimize energy (MMFF94 force field).
  • Docking parameters : Grid box centered on heme iron (20×20×20 ų); Lamarckian genetic algorithm with 50 runs.
  • Key interactions : Hydrogen bonds with Tyr118 or hydrophobic contacts with Leu121 and Phe255 .

Q. What strategies resolve discrepancies between in vitro and cellular bioactivity data?

  • Permeability assays : Use Caco-2 monolayers to assess membrane permeability (Papp <1×10⁻⁶ cm/s indicates poor absorption) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfone oxidation or piperidinyl N-demethylation).
  • Target engagement : Fluorescent probes (e.g., BODIPY-labeled analogs) confirm intracellular target binding via confocal microscopy .

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Core modifications : Replace phenoxyethyl with bulkier substituents (e.g., naphthyloxy) to enhance hydrophobic interactions.
  • Piperidinyl adjustments : Introduce fluorine at C3 to improve metabolic stability (CYP450 resistance).
  • Bioisosteric replacement : Substitute methylsulfonyl with trifluoromethanesulfonyl for stronger electron-withdrawing effects .

Q. What computational methods predict metabolic stability?

  • In silico tools : Use SwissADME to calculate topological polar surface area (TPSA >80 Ų indicates poor permeability).
  • CYP450 metabolism : Simulate with StarDrop’s WhichP450 module; prioritize modifications at labile sites (e.g., piperidinyl CH₂) .

Methodological Considerations

  • Contradictory data analysis : Compare IC₅₀ values under varying conditions (e.g., serum-free vs. 10% FBS media) to assess protein-binding effects .
  • Crystallization challenges : Optimize vapor diffusion with PEG 4000 as precipitant; slow cooling (0.2°C/hour) improves crystal quality .

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